N-(1H-indol-4-yl)-4-phenylbutanamide
Description
N-(1H-indol-4-yl)-4-phenylbutanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C18H18N2O |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-4-phenylbutanamide |
InChI |
InChI=1S/C18H18N2O/c21-18(11-4-8-14-6-2-1-3-7-14)20-17-10-5-9-16-15(17)12-13-19-16/h1-3,5-7,9-10,12-13,19H,4,8,11H2,(H,20,21) |
InChI Key |
FBYIFUAQRCFCEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-4-phenylbutanamide typically involves the reaction of 1H-indole-4-carboxylic acid with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents can further improve the overall yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functional groups.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with viral replication processes.
Comparison with Similar Compounds
N-(1H-indol-4-yl)-4-phenylbutanamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
N-(1H-indol-4-yl)-4-phenylbutanamide, also known as Y041-8601, is an organic compound characterized by its indole and phenyl moieties. Its molecular formula is CHNO, with a molecular weight of 278.35 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
The structure of this compound can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 278.35 g/mol |
| LogP | 3.4724 |
| Polar Surface Area | 32.2 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 2 |
Anticancer Properties
Recent studies have indicated that indole derivatives, including this compound, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
A study conducted on the effects of this compound on breast cancer cells demonstrated a dose-dependent decrease in cell viability, with IC values indicating potent cytotoxicity at concentrations as low as 10 µM. The mechanism was linked to the activation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory activities. In vitro studies have shown that it can inhibit the release of inflammatory cytokines such as IL-6 and IL-8 from lipopolysaccharide (LPS)-stimulated cells.
Research Findings:
In a controlled experiment, the compound was found to reduce IL-6 and IL-8 levels by approximately 63% and 49%, respectively, at a concentration of 5 µM. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The compound's antimicrobial properties have been explored against various pathogens. Preliminary findings indicate that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
The biological activity of this compound is believed to stem from its ability to interact with specific biological macromolecules. This interaction may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
- Receptor Binding: It could bind to specific receptors, altering their activity and influencing downstream signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
